(1R,2R)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL (1R,2R)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17497495
InChI: InChI=1S/C10H14FNO2/c1-6(13)10(12)8-4-3-7(14-2)5-9(8)11/h3-6,10,13H,12H2,1-2H3/t6-,10+/m1/s1
SMILES:
Molecular Formula: C10H14FNO2
Molecular Weight: 199.22 g/mol

(1R,2R)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL

CAS No.:

Cat. No.: VC17497495

Molecular Formula: C10H14FNO2

Molecular Weight: 199.22 g/mol

* For research use only. Not for human or veterinary use.

(1R,2R)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL -

Specification

Molecular Formula C10H14FNO2
Molecular Weight 199.22 g/mol
IUPAC Name (1R,2R)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-ol
Standard InChI InChI=1S/C10H14FNO2/c1-6(13)10(12)8-4-3-7(14-2)5-9(8)11/h3-6,10,13H,12H2,1-2H3/t6-,10+/m1/s1
Standard InChI Key IUCDDKLSPJFWKB-LDWIPMOCSA-N
Isomeric SMILES C[C@H]([C@@H](C1=C(C=C(C=C1)OC)F)N)O
Canonical SMILES CC(C(C1=C(C=C(C=C1)OC)F)N)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound’s molecular formula is C₁₀H₁₄FNO₂, with a molecular weight of 199.22 g/mol. Its IUPAC name explicitly defines the stereochemistry at the C1 and C2 positions as (1R,2R), ensuring precise spatial arrangement of functional groups. The aromatic ring features a 2-fluoro substituent and a 4-methoxy group, which influence electronic distribution and intermolecular interactions .

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number1213453-74-7
Molecular FormulaC₁₀H₁₄FNO₂
Molecular Weight199.22 g/mol
Stereochemistry(1R,2R)
Aromatic Substituents2-fluoro, 4-methoxy

The fluorine atom’s electronegativity and the methoxy group’s electron-donating effects create a polarized aromatic system, enhancing solubility in polar solvents and influencing binding affinity in biological systems .

Synthetic Methodologies

Chiral Resolution and Asymmetric Synthesis

The synthesis of (1R,2R)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-ol typically involves asymmetric catalytic reduction or enzymatic resolution. A patent by US7414153B2 details a process for synthesizing optically active erythro-2-amino-1-phenyl-1-propanol derivatives, which can be adapted for this compound . Key steps include:

  • Oximation of α-Ketol Precursors: Reacting 1-(2-fluoro-4-methoxyphenyl)-1-hydroxy-2-propanone with hydroxylamine salts (e.g., hydroxylamine hydrochloride) in the presence of a base (e.g., sodium hydroxide) to form the corresponding oxime .

  • Catalytic Hydrogenation: Reducing the oxime using a nickel-aluminum alloy catalyst under controlled pH and temperature conditions to yield the β-amino alcohol .

  • Stereochemical Purification: Isolating the (1R,2R) enantiomer via diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by recrystallization .

Table 2: Synthetic Optimization Parameters

ParameterOptimal Condition
CatalystNi-Al (1.5–5.0 ratio)
Temperature0–30°C
Solvent SystemEthanol/water (3:1 v/v)
Resolution Efficiency>85% enantiomeric excess

This method avoids racemization by maintaining mild acidic conditions during reduction, critical for preserving stereochemical integrity .

Physicochemical Properties

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C-F stretch), and 1250 cm⁻¹ (C-O-C asym. stretch) .

  • NMR (¹H): δ 7.25–6.80 (m, 3H, aromatic), δ 4.10 (s, 3H, OCH₃), δ 3.85–3.60 (m, 2H, CH₂OH), δ 2.95 (q, 1H, CHNH₂) .

SupplierPurityPrice (per gram)Lead Time
Labter Pharmatech98%$4502 weeks
Hebei Boxin Biotech99%$3803 weeks

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